molecular formula C23H22N4O5S B2954141 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 713095-64-8

4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2954141
CAS No.: 713095-64-8
M. Wt: 466.51
InChI Key: HTDYLLHAIJJFJP-UHFFFAOYSA-N
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Description

4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a nitrobenzenesulfonyl group and diphenylcarboxamide moiety, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3-nitrobenzenesulfonyl chloride under controlled conditions to form the intermediate piperazine derivative. This intermediate is then further reacted with diphenylcarbamic acid chloride to introduce the diphenylcarboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents are iron and hydrogen gas.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as piperazine derivatives.

  • Substitution: : Sulfonamide derivatives, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with a wide range of biological targets.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzenesulfonyl chloride

  • N,N-Diphenylpiperazine

  • 3-Nitrobenzenesulfonyl chloride

Uniqueness

4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structural complexity and versatility set it apart from simpler analogs.

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-23(26(19-8-3-1-4-9-19)20-10-5-2-6-11-20)24-14-16-25(17-15-24)33(31,32)22-13-7-12-21(18-22)27(29)30/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYLLHAIJJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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